Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate
Description
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate (C₉H₁₀BrNO₂S, MW: 276.15 g/mol) is a brominated thiazole derivative featuring a cyclopropyl substituent at the 4-position and an ethyl ester group at the 2-position of the thiazole ring . Its CAS number is EN300-744704, and it serves as a versatile building block in medicinal chemistry and organic synthesis due to its reactive bromine atom (electrophilic substitution site) and the sterically demanding cyclopropyl group, which influences molecular conformation and binding interactions .
Thiazole derivatives are renowned for their biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties. The synthesis of such compounds often involves Lawesson’s reagent or oxidative chlorination, though challenges like decarboxylation may arise during esterification steps .
Properties
IUPAC Name |
ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)8-11-6(5-3-4-5)7(10)14-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCHFBCCJEMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Preparation and Cyclocondensation
Cyclopropyl thioamides serve as critical intermediates. For example, cyclopropanecarbothioamide can react with ethyl 2-bromo-3-oxobutanoate to form the thiazole ring. The reaction typically proceeds in ethanol or tetrahydrofuran (THF) under reflux, with yields influenced by the electronic effects of the cyclopropane ring.
Representative Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclopropanecarbothioamide | 10 mmol | Ethanol | Reflux | 6 h | 65–70 |
| Ethyl 2-bromo-3-oxobutanoate | 12 mmol |
This method, however, faces challenges in regioselectivity when introducing bromine at the 5-position post-cyclization.
Bromination Strategies for 5-Position Functionalization
Direct bromination of pre-formed 4-cyclopropylthiazole-2-carboxylates is a plausible route. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid has been employed for analogous thiazoles.
Bromination with Copper-Mediated Diazotization
A method adapted from ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate synthesis involves diazotization of an amino precursor. For the target compound, ethyl 5-amino-4-cyclopropyl-1,3-thiazole-2-carboxylate could be treated with tert-butyl nitrite and copper(II) bromide in acetonitrile at 60°C. This generates a diazonium intermediate, which undergoes bromide substitution.
Optimized Protocol
- Step 1 : Suspend ethyl 5-amino-4-cyclopropyl-1,3-thiazole-2-carboxylate (10 mmol) in acetonitrile (0.3 M).
- Step 2 : Add CuBr₂ (2.2 equiv) and stir for 15 min at 25°C.
- Step 3 : Introduce tert-butyl nitrite (2.0 equiv) dropwise, then heat to 60°C for 30 min.
- Workup : Dilute with water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 74–82% (based on analogous reactions).
One-Pot Multicomponent Approaches
Recent advances in multicomponent reactions (MCRs) enable simultaneous thiazole formation and cyclopropane integration. A modified Gewald reaction using cyclopropyl ketones, sulfur, and ethyl cyanoacetate could yield the target scaffold.
Example Procedure
- Combine cyclopropyl methyl ketone (10 mmol), sulfur (12 mmol), and ethyl cyanoacetate (10 mmol) in ethanol.
- Add morpholine (1.5 equiv) as a base and reflux for 8 h.
- Brominate the intermediate in situ using NBS (1.1 equiv) at 0°C.
Yield : ~50% (estimated from similar systems).
Challenges and Mechanistic Considerations
Regiochemical Control in Bromination
The electron-withdrawing carboxylate group at position 2 directs electrophilic bromination to the 5-position via resonance stabilization. However, the cyclopropyl group’s electron-donating nature may counteract this effect, necessitating careful optimization of brominating agents.
Cyclopropane Ring Stability
Cyclopropane rings are susceptible to ring-opening under acidic or high-temperature conditions. Reactions requiring Lewis acids (e.g., CuBr₂) must be conducted below 60°C to preserve integrity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Hantzsch Cyclization | High atom economy | Requires pre-functionalized thioamide | 65–70 |
| Diazotization-Bromination | Scalable, high yields | Sensitive to cyclopropane stability | 74–82 |
| Suzuki Coupling | Regioselective | Dependent on iodo precursor | 60–65 |
| Multicomponent Reaction | One-pot simplicity | Lower yields, side reactions | ~50 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Coupling Reactions: Products include biaryl thiazoles and other complex heterocyclic compounds.
Scientific Research Applications
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death . The thiazole ring and bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and physicochemical properties of ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate with analogous thiazole derivatives:
Key Observations
Substituent Effects on Reactivity: The bromine atom at position 5 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methyl group in its benzyloxy analog (C₁₄H₁₅NO₃S) may enhance lipophilicity for membrane penetration . Cyclopropyl vs.
Ester Group Impact: Replacing the ethyl ester (CO₂Et) with a methyl ester (CO₂Me) reduces molecular weight by ~14 g/mol, which may marginally enhance solubility in polar solvents . The phosphate-containing derivative (C₈H₁₀NO₇PS) exhibits significantly higher polarity and acidity (pKa ~2.5–3.0 due to the phosphonatooxy group), making it suitable for aqueous biological systems .
Synthetic Challenges :
- Ethyl 5-aryl-thiazole-2-carboxylates often face decarboxylation during synthesis, necessitating optimized reaction conditions to preserve the ester group .
Notes
- Synthetic Precautions : Decarboxylation during esterification (observed in related compounds) underscores the need for low-temperature conditions and inert atmospheres .
- Computational Tools : Programs like SHELXL and ORTEP for Windows are indispensable for resolving anisotropic displacement parameters in thiazole crystal structures .
Biological Activity
Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, antioxidant effects, and mechanisms of action.
Overview of this compound
This compound belongs to the thiazole class of compounds, which are known for their varied pharmacological activities. The thiazole ring contributes to the compound's ability to interact with biological targets, making it a candidate for further research in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : The compound displayed an IC50 value of approximately 10 µM against human colon adenocarcinoma cells (HT29) and 15 µM against breast cancer cells (MCF7) .
- Mechanism of Action : The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring can enhance anticancer activity. For example:
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity.
Evaluation Methods
Antioxidant activity was assessed using the DPPH radical scavenging assay:
- Results : The compound exhibited a significant reduction in DPPH radicals with an IC50 value of 25 µM, indicating strong antioxidant potential .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial depolarization and reactive oxygen species (ROS) production .
- Cell Cycle Arrest : Flow cytometry results indicate that treatment with this thiazole derivative leads to significant cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-bromo-4-cyclopropyl-1,3-thiazole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclization of precursor mercapto-amides using phosphorus pentasulfide in pyridine under reflux, followed by purification via solvent extraction . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–6 hours), and temperature (reflux conditions at ~100°C). Yield improvements (e.g., 40% baseline) can be achieved by controlling moisture and oxygen sensitivity of intermediates.
- Key Characterization : Post-synthesis, purity is confirmed via (monitoring bromine integration at δ 3.8–4.2 ppm for cyclopropyl protons) and LC-MS (m/z 276.15 for [M+H]+) .
Q. How is the crystal structure of this compound determined, and what tools are used for validation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding patterns and graph-set analysis (e.g., R(8) motifs) are critical for validating intermolecular interactions .
- Validation Metrics : Residual factors (R1 < 0.05) and goodness-of-fit (GOF ~1.0) are calculated. Crystallographic data (e.g., space group P2/c, unit cell parameters) are cross-checked against Cambridge Structural Database entries .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in thiazole ring formation?
- Experimental Design :
- Data Contradictions : Lower yields in pyridine (vs. THF) suggest solvent coordination interference. Conflicting reports on bromine lability under Pd catalysis require mechanistic studies (e.g., -labeling) .
Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key metrics include Mulliken charges on Br (–0.12 e) and activation energies (~25 kcal/mol) .
- Validation : Experimental kinetic data (e.g., k = 0.15 min with aryl boronic acids) are compared to computational predictions. Discrepancies may arise from solvent effects not modeled in DFT .
Q. How do steric effects from the cyclopropyl group influence nucleophilic substitution at the 5-bromo position?
- Mechanistic Insight : Steric maps generated from SC-XRD data show hindered access to Br (van der Waals radius ~1.85 Å). Competitive pathways (e.g., SN2 vs. radical mechanisms) are tested using radical traps (TEMPO) and chiral leaving groups .
- Data Analysis : Kinetic isotope effects (KIE ≈ 1.0) suggest non-ionic mechanisms. Contrasting results with ethyl 2-bromo-4-methylthiazole derivatives highlight cyclopropane’s unique steric profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
